molecular formula C28H32N4O2 B2767624 1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 905767-10-4

1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2767624
CAS RN: 905767-10-4
M. Wt: 456.59
InChI Key: OERDLNBKYHIHNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups and a cyclic structure. The cyclohexyl group is a six-membered carbon ring, which can exist in various conformations . The benzimidazole group is a fused ring system containing a benzene ring and an imidazole ring. The pyrrolidin-2-one group is a five-membered ring containing nitrogen and a carbonyl group. The tetrahydroquinoline group is a fused ring system containing a benzene ring and a saturated nitrogen-containing ring.

Scientific Research Applications

Antimicrobial Potential

The compound exhibits antimicrobial activity, particularly in derivatives like “1a” and “1b” . Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Further investigations into its mechanism of action and potential clinical applications are warranted.

Synthetic Methodology

Beyond its biological applications, the synthesis of “1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is an area of interest. Developing efficient synthetic routes allows for large-scale production and further exploration of its properties.

These applications highlight the compound’s versatility and potential impact across diverse scientific disciplines. Researchers continue to investigate its properties, aiming to unlock its full potential in medicine, materials science, and beyond .

properties

IUPAC Name

1-cyclohexyl-4-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c33-26-17-21(18-31(26)22-11-2-1-3-12-22)28-29-23-13-5-7-15-25(23)32(28)19-27(34)30-16-8-10-20-9-4-6-14-24(20)30/h4-7,9,13-15,21-22H,1-3,8,10-12,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERDLNBKYHIHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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